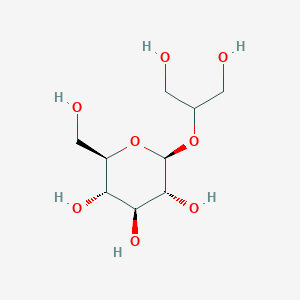

2-O-(beta-D-glucosyl)glycerol

Vue d'ensemble

Description

2-O-(beta-D-glucosyl)glycerol: is a glucosylglycerol consisting of a beta-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond . This compound is a natural osmolyte found in bacteria and plants, known for its role in protecting cells from osmotic stress . It has promising applications in various fields, including cosmetics, food, and feed industries .

Mécanisme D'action

Target of Action

2-O-(beta-D-glucosyl)glycerol, also known as 2-(beta-Glucosyl)glycerol, is a natural osmolyte found in bacteria and plants . It is a glucosylglycerol consisting of a β-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond . It is metabolized by organisms such as Arabidopsis thaliana and Homo sapiens .

Mode of Action

It is known that the compound is synthesized through the action of enzymes such as sucrose phosphorylase (sucp) . SucP catalyzes the glycosylation of glycerol from sucrose .

Biochemical Pathways

The biochemical pathway involved in the synthesis of this compound involves the enzyme SucP . This enzyme catalyzes the glycosylation of glycerol from sucrose, leading to the production of this compound .

Pharmacokinetics

It is known that the compound is found in the blood serum of humans , suggesting that it is absorbed into the bloodstream and distributed throughout the body.

Result of Action

This compound has been found to have promising applications as a cosmetic and food-and-feed ingredient . It can be used as a multipurpose anti-aging, cell-stimulating, and skin moisturizing agent in the cosmetic industry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the enzyme SucP, which is involved in the synthesis of this compound, has been found to be more active at certain temperatures . Furthermore, the production of this compound can be optimized through controlled growth rates in bioreactor cultivations .

Analyse Biochimique

Biochemical Properties

2-O-(beta-D-glucosyl)glycerol interacts with various enzymes and proteins. It is involved in the action of a glycoside phosphorylase . This enzyme catalyzes the 2-O-α-glucosylation of glycerol from β-D-glucose 1-phosphate . The nature of these interactions involves the transfer of a glucosyl group to glycerol, forming this compound .

Cellular Effects

In cellular processes, this compound plays a role in adjusting the cellular osmotic potential, allowing water uptake . It is also used in the cosmetic industry as a multipurpose anti-aging, cell-stimulating, and skin moisturizing agent . It influences cell function by providing hydration and promoting cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in the glucosyl-transferring reaction to a water molecule, not a phosphatase-type reaction . This reaction is facilitated by the enzyme glucosylglycerol 3-phosphatase .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in enzymatic synthesis processes, which have been promoted using two-enzyme phosphorylase cascade reactions .

Metabolic Pathways

This compound is involved in metabolic pathways that include the action of a glycoside phosphorylase . This enzyme catalyzes the 2-O-α-glucosylation of glycerol from β-D-glucose 1-phosphate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-O-(beta-D-glucosyl)glycerol can be synthesized enzymatically using sucrose phosphorylase-catalyzed glycosylation of glycerol from sucrose . The enzyme sucrose phosphorylase from Leuconostoc mesenteroides (LmSucP) is preferred for its regio-selectivity for glycerol glycosylation . The reaction conditions typically involve controlled low specific growth rates and temperatures around 28°C .

Industrial Production Methods: Industrial production of this compound involves recombinant production in Escherichia coli BL21 (DE3) using plasmids such as pET21 and pQE30 . The production process includes fed-batch bioreactor cultivations and freeze-thaw cycles to expose intracellular enzyme activity . This method yields high amounts of the compound with high regio-selectivity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-O-(beta-D-glucosyl)glycerol primarily undergoes glycosylation reactions. It can be synthesized through enzymatic glycosylation using sucrose phosphorylase . The compound is stable under mild conditions and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions: The common reagent used in the synthesis of this compound is sucrose, which acts as the glycosyl donor . The reaction conditions involve the use of sucrose phosphorylase enzymes and controlled temperatures around 28°C .

Major Products Formed: The major product formed from the glycosylation reaction is this compound itself . The reaction is highly regio-selective, resulting in the formation of the desired compound with high yield .

Applications De Recherche Scientifique

Chemistry: 2-O-(beta-D-glucosyl)glycerol is used as a model compound in studying glycosylation reactions and enzyme specificity . It serves as a substrate in enzymatic synthesis studies and helps in understanding the mechanisms of glycosylation .

Biology: In biological research, this compound is studied for its role as an osmolyte in bacteria and plants . It helps in understanding how organisms adapt to osmotic stress and maintain cellular stability .

Medicine: It is known for its excellent moisture retention properties and is used in formulations to soothe dehydrated skin .

Industry: In the food and feed industry, this compound is used as an ingredient due to its natural osmolyte properties . It is also explored for its potential as a low-toxic alternative to dimethyl sulfoxide for cryopreservation agents .

Comparaison Avec Des Composés Similaires

2-O-alpha-D-glucosyl-glycerol: Another glucosylglycerol with similar osmolyte properties.

2-O-alpha-D-glucosyl-glycerate: A glucosylglycerate with similar protective functions in cells.

2-O-beta-D-glucosyl-glycerate: Another glucosylglycerate with similar applications.

Uniqueness: 2-O-(beta-D-glucosyl)glycerol is unique due to its high regio-selectivity in enzymatic synthesis and its excellent moisture retention properties . It is preferred in industrial applications for its stability and high yield in production processes .

Activité Biologique

2-O-(beta-D-glucosyl)glycerol (2-GG) is a glycosylated glycerol derivative that has garnered attention due to its diverse biological activities and potential applications in various fields, including food science, pharmacology, and biotechnology. This article synthesizes findings from recent research, highlighting the compound's biological activities, mechanisms of action, and potential applications.

Biological Activities

2-GG exhibits several notable biological activities:

-

Osmoprotection :

- 2-GG acts as an osmoprotectant, helping cells maintain their integrity under osmotic stress. This property is particularly beneficial for microorganisms in extreme environments, enhancing their survival and function .

-

Antioxidant Activity :

- The compound has demonstrated antioxidant properties, which can protect cells from oxidative damage by scavenging free radicals. This activity is crucial in preventing cellular aging and various diseases linked to oxidative stress .

-

Enzyme Interaction :

- 2-GG interacts with various enzymes and proteins, including glycoside phosphorylases, suggesting a role in metabolic pathways that utilize glycerol and glucose derivatives . This interaction may facilitate energy production and storage in cells.

- Potential Antimicrobial Effects :

The biological activities of 2-GG can be attributed to its ability to stabilize cellular structures and modulate enzyme activities. Its osmoprotective effects are particularly significant in maintaining cell viability during stress conditions such as high salinity or dehydration. The antioxidant capacity of 2-GG likely stems from its chemical structure, which allows it to donate electrons to free radicals, thus neutralizing them.

Case Studies and Research Findings

Recent studies have explored the production and application of 2-GG:

- Biocatalytic Production : A study demonstrated the biocatalytic synthesis of 2-GG using sucrose and glycerol through enzymatic reactions involving sucrose phosphorylase. The process achieved a high yield and purity (approximately 80 wt%) of the product, showcasing its feasibility for industrial applications .

- Functional Ingredient Applications : Research highlighted the potential of 2-GG as a functional ingredient in food products due to its osmoprotective properties. It can enhance the stability of food matrices under varying environmental conditions .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201219430 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10588-30-4 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10588-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.